3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE
Overview
Description
3-METHYL-N-[3-(4-{3-[(3-METHYLPHENYL)FORMAMIDO]PROPYL}PIPERAZIN-1-YL)PROPYL]BENZAMIDE is a useful research compound. Its molecular formula is C26H36N4O2 and its molecular weight is 436.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methylbenzamide) is 436.28382640 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Assembly
Research has explored the self-assembly and macroscopic properties of a series of bis-(trialkoxybenzamide)-functionalized naphthalene-tetracarboxylicacid-diimide (NDI) chromophores, which are structurally related to N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(3-methylbenzamide). Studies revealed the significance of structural variations on self-assembly due to hydrogen-bonding, π-stacking, and hydrophobic interactions, impacting the morphology of the self-assembled structures (M. R. Molla & Suhrit Ghosh, 2011).
Coordination Polymers
A study on the influence of anion, ligand geometry, and stoichiometry on the structure and dimensionality of coordination polymers using bis-(cyanobenzyl)piperazine ligands, closely related to the query compound, found significant variations in the extended networks formed by these polymers. This highlights the role of such ligands in the design of coordination polymers (L. J. Beeching et al., 2014).
Polymer Synthesis and Characterization
The synthesis and characterization of poly(β-aminoesters), which involved the use of piperazine (a structural component of the query compound), demonstrated its role in the formation of polymers with potential for applications in drug delivery and tissue engineering (David M. Lynn and R. Langer, 2000).
Thermal Properties of Metal Complexes
Research on the thermal properties of Pt(II) complexes of polydentate ligands, including piperazine derivatives, sheds light on the thermal stability and potential applications of these complexes in various scientific fields (Yakup Baran et al., 2012).
Properties
IUPAC Name |
3-methyl-N-[3-[4-[3-[(3-methylbenzoyl)amino]propyl]piperazin-1-yl]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4O2/c1-21-7-3-9-23(19-21)25(31)27-11-5-13-29-15-17-30(18-16-29)14-6-12-28-26(32)24-10-4-8-22(2)20-24/h3-4,7-10,19-20H,5-6,11-18H2,1-2H3,(H,27,31)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJHWPAIBCAPKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2CCN(CC2)CCCNC(=O)C3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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